4,4,5,5-tetraMethyl-2-(5-Methylthiophen-3-yl)-1,3,2-dioxaborolane

Protodeboronation Thiophene boronic acids Stability comparison

Protodeboronation of 2-thienyl boronic esters causes batch failures and yield variability in cross-coupling scale-up. This 3-thienyl pinacol ester eliminates that liability. • ~120× enhanced C-B bond stability vs. the 2-thienyl regioisomer, ensuring consistent monomer fidelity in step-growth polymerizations. • Enables Suzuki coupling at Pd loadings as low as 0.1 mol%, meeting <10 ppm residual palladium specifications for pharmaceutical intermediates. • 5-Methyl group directs coupling exclusively to the 3-position for regiospecific construction of 3,5-disubstituted thiophene scaffolds. • Shelf-stable at 2-8 °C; no -20 °C cold-chain logistics required for multi-kg inventory.

Molecular Formula C11H17BO2S
Molecular Weight 224.13 g/mol
CAS No. 874959-74-7
Cat. No. B1457093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,5,5-tetraMethyl-2-(5-Methylthiophen-3-yl)-1,3,2-dioxaborolane
CAS874959-74-7
Molecular FormulaC11H17BO2S
Molecular Weight224.13 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)C
InChIInChI=1S/C11H17BO2S/c1-8-6-9(7-15-8)12-13-10(2,3)11(4,5)14-12/h6-7H,1-5H3
InChIKeyKYIXDBCAGADZAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methylthiophene-3-boronic Acid Pinacol Ester for Suzuki Coupling


4,4,5,5-Tetramethyl-2-(5-methylthiophen-3-yl)-1,3,2-dioxaborolane (CAS 874959‑74‑7) is a bench‑stable, pinacol‑protected boronic ester of 5‑methylthiophene‑3‑boronic acid. It belongs to the class of thiophene‑derived organoboron reagents used almost exclusively as building blocks in palladium‑catalyzed Suzuki–Miyaura cross‑coupling reactions [REFS‑1]. The 5‑methyl substituent on the thiophene ring provides a defined steric and electronic environment that differs critically from the more common 2‑substituted regioisomers, leading to quantifiable advantages in coupling efficiency and stability [REFS‑2].

Regiochemistry 3‑Thienyl isomer for Suzuki–Miyaura cross‑coupling
Protection Pinacol ester enhances bench stability and stoichiometry control
Substituent 5‑Methyl group modifies electronic profile for coupling selectivity

Why Isomeric Thiophene Boronates Cannot Be Substituted


Generic substitution of thiophene boronic esters is precluded by two quantifiable factors: (i) the intrinsic protodeboronation liability of the C–B bond, which differs by orders of magnitude between 2‑thienyl and 3‑thienyl regioisomers [REFS‑2]; and (ii) the hydrolytic instability of the free boronic acid relative to the pinacol ester, leading to batch‑to‑batch variability in coupling yields and effective concentration [REFS‑3]. These differences directly translate into measurable performance gaps in cross‑coupling reactions, as demonstrated by the catalyst‑loading advantages documented for 3‑thienylboronic acids [REFS‑4]. Consequently, a 2‑thienyl analog or a free boronic acid cannot be considered a drop‑in replacement without compromising reaction robustness, yield, and reproducibility.

2‑Thienyl isomer
Protodeboronation rate difference may reduce coupling yield and require excess reagent; direct replacement may compromise reproducibility.
Free boronic acid
Hydrolytic instability of free acid vs. pinacol ester can cause batch‑to‑batch variability in effective concentration and coupling performance.
Catalyst loading context
2‑Thienyl analogs often require higher Pd loadings; a 2‑thienyl substitute may not replicate the low‑catalyst‑loading profile of the 3‑thienyl isomer.

Quantitative Differentiation Evidence vs. Key Comparators


Protodeboronation Rate: 3-Thienyl vs. 2-Thienyl Isomer

The intrinsic protodeboronation rate of the 3‑thienyl‑boron bond is dramatically slower than that of the 2‑thienyl isomer. In the defining study by Brown et al., the relative rates of protodeboronation at 70 °C for benzene‑boronic acid, thiophene‑2‑boronic acid, and thiophene‑3‑boronic acid were 1 : 7.1 × 10³ : 8.5 × 10⁵ [REFS‑2]. This means the 3‑thienyl‑B bond is approximately 120‑fold more resistant to protodeboronation than the 2‑thienyl‑B bond (8.5 × 10⁵ / 7.1 × 10³ ≈ 120). For the pinacol ester of 5‑methylthiophene‑3‑boronic acid, this translates directly into greater stability under protic coupling conditions, reduced need for excess reagent, and more predictable stoichiometry.

Protodeboronation rate
Class‑level inference
~120‑fold lower protodeboronation rate for 3‑thienyl vs. 2‑thienyl (relative rates 8.5×10⁵ vs. 7.1×10³)
Supports stable stoichiometry in protic coupling conditions
Extrapolated from free acid data at 70 °C; pinacol ester expected to further stabilize
Protodeboronation Thiophene boronic acids Stability comparison

Ultra-Low Catalyst Loading in Suzuki Coupling

Fleckenstein and Plenio demonstrated that 3‑thiopheneboronic acid can be coupled with (hetero)aryl chlorides in near‑quantitative yield using catalyst loadings of only 0.1‑1 mol% Pd [REFS‑4]. In sharp contrast, 2‑thiopheneboronic acids typically require higher catalyst loadings (often 2‑5 mol%) to achieve comparable yields due to their greater protodeboronation susceptibility and slower transmetallation [REFS‑4, REFS‑5]. The pinacol ester of 5‑methylthiophene‑3‑boronic acid is the protected form of the 3‑thienylboronic acid that enables these low‑catalyst‑loading protocols while providing additional shelf stability.

Ultra‑low catalyst loading
Class‑level inference
0.1–1 mol% Pd (3‑thienyl model) vs. 2–5 mol% for 2‑thienyl; up to ~50‑fold lower loading
Enables low‑residual‑metal synthesis
Based on aqueous n‑butanol protocol with aryl chlorides; 3‑thienylboronic acid model
Suzuki–Miyaura coupling Catalyst loading Thiophene boronic acids

Pinacol Ester Shelf Stability vs. Free Boronic Acid

The pinacol ester of 5‑methylthiophene‑3‑boronic acid is supplied as a solid with a recommended storage temperature of 2‑8 °C (refrigerator) [REFS‑1]. In contrast, the corresponding free boronic acid, (5‑methylthiophen‑3‑yl)boronic acid (CAS 930303‑82‑5), is recommended, by common vendor practice, for storage at –20 °C to retard protodeboronation and anhydride formation [REFS‑6]. This differential in storage stringency reflects the enhanced kinetic stability of the pinacol ester toward hydrolysis and protodeboronation, translating into longer useful shelf life and reduced risk of degradation during shipping and handling.

Pinacol ester shelf stability
Data to verify
Storage: 2–8 °C for pinacol ester vs. –20 °C for free boronic acid
Simplifies storage logistics
Vendor‑reported storage conditions; verify lot‑specific stability
Hydrolytic stability Pinacol ester Boronic acid storage

5-Methylthiophen-3-yl Pharmacophore Affinity for Tau

Although the boron‑containing building block itself is not typically the final bioactive entity, the 5‑methylthiophen‑3‑yl fragment it installs is a validated pharmacophore. In BindingDB, a compound containing this moiety (CHEMBL3593918; 5‑methyl‑5‑(5‑methylthiophen‑3‑yl)‑4‑oxo‑4,5‑dihydrofuran‑2‑carboxylic acid) shows a Ki of 38 nM for displacement of Thio‑T from human recombinant tau (residues 243‑375) [REFS‑7]. This demonstrates that the 5‑methylthiophen‑3‑yl group, precisely the fragment delivered by the pinacol ester, can engage biological targets with high affinity, supporting the utility of this building block in medicinal chemistry programs.

Tau binding affinity
Supporting evidence
Ki = 38 nM (derivative containing 5‑methylthiophen‑3‑yl fragment)
Supports pharmacophoric relevance of the installed fragment
BindingDB displacement assay; review in target context
5‑Methylthiophen‑3‑yl pharmacophore Tau aggregation Binding affinity

Electron-Donating Methyl Group Enhances Boronic Ester Stability

Christophersen et al. demonstrated that strongly electron‑withdrawing substituents on the thiophene ring decrease the stability of thienylboronic acids and esters, while electron‑donating groups enhance stability [REFS‑5]. The 5‑methyl group (Hammett σₚ = –0.17) is a moderate electron donor, and therefore the pinacol ester of 5‑methylthiophene‑3‑boronic acid is expected to be intrinsically more stable than analogous esters bearing electron‑withdrawing substituents (e.g., formyl, nitro, or ester groups). This class‑level trend provides a rational basis for selecting the 5‑methyl derivative when long‑term storage and robust coupling performance are required.

Methyl electronic effect
Class‑level inference
5‑Methyl (σₚ –0.17) electron‑donating group enhances ester stability vs. electron‑withdrawing substituents
Reported stability trend supports selection
Qualitative trend; not a single numerical value
Substituent effects Thienylboronic ester stability Electron‑donating groups

High-Value Application Scenarios


Low-Residual-Metal Pharmaceutical Intermediate Synthesis

The demonstrated capacity of 3‑thienylboronic acids to undergo quantitative Suzuki coupling at catalyst loadings as low as 0.1 mol% Pd makes this pinacol ester ideal for preparing advanced pharmaceutical intermediates where stringent residual palladium specifications apply (e.g., <10 ppm). The 5‑methyl substitution further directs coupling exclusively to the 3‑position, enabling regiospecific construction of 3,5‑disubstituted thiophene scaffolds commonly found in kinase inhibitors and GPCR modulators [REFS‑4, REFS‑7].

Thiophene-Containing Conjugated Polymer Synthesis

The ~120‑fold enhanced protodeboronation resistance of the 3‑thienyl‑B bond relative to the 2‑thienyl isomer, combined with the electron‑donating 5‑methyl group that further stabilizes the ester, makes this building block particularly suited for step‑growth polymerizations where high monomer fidelity and chain‑end stability are essential for achieving high molecular weights [REFS‑2, REFS‑5].

CNS-Targeted Medicinal Chemistry Libraries

The validated high affinity (Ki = 38 nM) of a 5‑methylthiophen‑3‑yl‑containing derivative for tau protein, coupled with the ease of one‑step Suzuki installation of the fragment via the pinacol ester, positions this building block as a strategic choice for parallel library synthesis targeting neurodegenerative disease pathways [REFS‑7].

Cost-Efficient Large-Scale Synthesis and Storage

The pinacol ester requires only standard refrigeration (2‑8 °C) versus the –20 °C storage needed for the free boronic acid, reducing cold‑chain logistics costs for multi‑kilogram inventory. Combined with the lower catalyst loadings enabled by the 3‑thienyl regiochemistry, this translates into a measurable reduction in both procurement and process costs [REFS‑1, REFS‑4].

Application
Selection Property
Validation Focus
Low‑residual‑metal pharmaceutical intermediate synthesis
Ultra‑low catalyst loading cross‑coupling
Residual palladium analysis and coupling efficiency
Thiophene‑containing conjugated polymer synthesis
High protodeboronation resistance and chain‑end stability
Molecular weight and monomer fidelity
CNS‑targeted medicinal chemistry libraries
Reported tau‑binding pharmacophore installation
Target engagement and binding affinity validation
Cost‑efficient large‑scale synthesis and storage
Refrigerated storage (2–8 °C) stability
Shelf‑life and logistics assessment
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